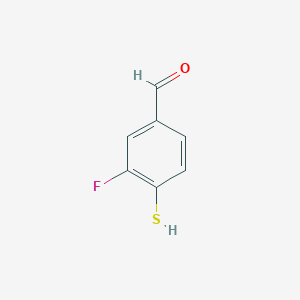
1-Ethoxypropane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxypropane-2-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in various chemical synthesis processes
Métodos De Preparación
The synthesis of 1-ethoxypropane-2-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 1-ethoxypropane-2-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process. The reaction proceeds as follows:
C5H11O3S (sulfonic acid) + SOCl2 → C5H11ClO3S (sulfonyl chloride) + SO2 + HCl
Industrial production methods often involve continuous flow processes to ensure high yield and purity. These methods utilize advanced techniques such as photoredox catalysis, where light is used to drive the reaction, providing a more eco-friendly and efficient synthesis route .
Análisis De Reacciones Químicas
1-Ethoxypropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives. For example, reacting with aniline yields 1-ethoxypropane-2-sulfonamide.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethoxypropane-2-sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and various amines for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethoxypropane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of sulfonated polymers and other advanced materials.
Biological Research: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Its versatility makes it a valuable tool in both academic and industrial research settings .
Mecanismo De Acción
The reactivity of 1-ethoxypropane-2-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism typically involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion. This process can be represented as follows:
R-NH2 + C5H11ClO3S → R-NH-SO2-C5H11 + HCl
The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
1-Ethoxypropane-2-sulfonyl chloride can be compared to other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, their reactivity and applications can vary significantly:
Methanesulfonyl Chloride: Known for its use in the synthesis of sulfonamides and sulfonate esters.
Benzenesulfonyl Chloride: Commonly used in the preparation of sulfonamides and as a reagent in organic synthesis.
The unique structure of this compound, with its ethoxypropane backbone, provides distinct reactivity and solubility properties, making it suitable for specific applications where other sulfonyl chlorides may not be as effective .
Propiedades
Fórmula molecular |
C5H11ClO3S |
|---|---|
Peso molecular |
186.66 g/mol |
Nombre IUPAC |
1-ethoxypropane-2-sulfonyl chloride |
InChI |
InChI=1S/C5H11ClO3S/c1-3-9-4-5(2)10(6,7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
GNSQWFRGADQFCS-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)

![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)



![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)






